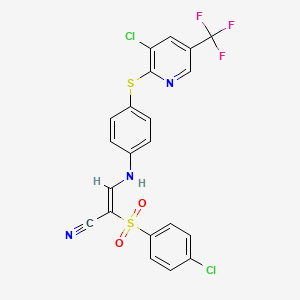

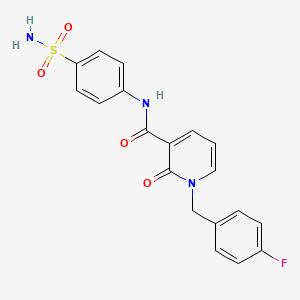

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

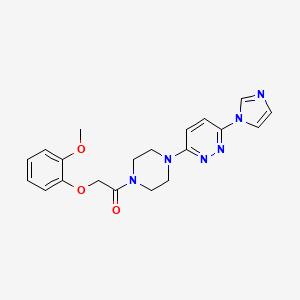

The compound “N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as a therapeutic agent for treating neurodegenerative diseases .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involved the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition .Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule was confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by TLC using specific solvents as the mobile phase .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide is a solid compound with a molecular weight of 222.04 .Applications De Recherche Scientifique

Kinase Inhibition for Cancer Treatment

Compounds with related chemical structures have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were discovered as selective Met kinase inhibitors. These inhibitors showed improved enzyme potency and aqueous solubility, leading to complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. Due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, such compounds have been advanced into phase I clinical trials (Schroeder et al., 2009).

Fluorescence Applications

The fluorescence properties of carbon dots (CDs) with high fluorescence quantum yields have been attributed to the presence of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA). This discovery expands the applications of CDs in bioimaging and sensing due to their fluorescence origins and high quantum yields (Shi et al., 2016).

Antibacterial Agents

The synthesis of pyridonecarboxylic acids and their derivatives has revealed compounds with promising antibacterial activities. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrated more activity than known antibiotics, indicating their potential as new antibacterial agents (Egawa et al., 1984).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds, such as 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, has shown that N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react under mild conditions with various thioureas. These reactions follow the Hantzsch reaction scheme, leading to compounds with potential applications in medicinal chemistry and drug development (Balya et al., 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase of the ErbB family, which is overexpressed in many human epithelial malignancies .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, interrupting signaling in target cancer cells with mutated and overactive EGFR .

Biochemical Pathways

The inhibition of EGFR leads to the interruption of multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds have been shown to be metabolized in the liver

Result of Action

The result of the compound’s action is the inhibition of cell growth and mitosis, leading to a decrease in tumor growth . This is due to the interruption of the signaling pathways that stimulate these processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond

Propriétés

IUPAC Name |

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O3S/c18-12-6-9(3-4-13(12)19)21-14(24)7-10-8-27-17(22-10)23-16(26)11-2-1-5-20-15(11)25/h1-6,8H,7H2,(H,20,25)(H,21,24)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYLDXFKFGGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)

![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)